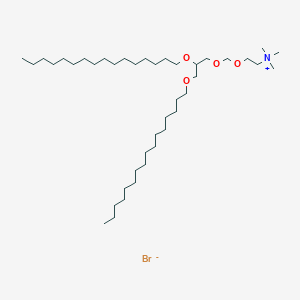
2-((2,3-Bis(hexadecyloxy)propoxy)methoxy)-N,N,N-trimethylethanaminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,3-Bis(hexadecyloxy)propoxy)methoxy)-N,N,N-trimethylethanaminium bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in the formulation of personal care products.
Méthodes De Préparation
The synthesis of 2-((2,3-Bis(hexadecyloxy)propoxy)methoxy)-N,N,N-trimethylethanaminium bromide typically involves the reaction of 2,3-bis(hexadecyloxy)propanol with methoxymethyl chloride to form the intermediate compound. This intermediate is then reacted with trimethylamine to produce the final quaternary ammonium compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-((2,3-Bis(hexadecyloxy)propoxy)methoxy)-N,N,N-trimethylethanaminium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-((2,3-Bis(hexadecyloxy)propoxy)methoxy)-N,N,N-trimethylethanaminium bromide has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Its antimicrobial properties make it useful in biological research for studying microbial inhibition and cell membrane interactions.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: It is used in the formulation of personal care products, detergents, and disinfectants due to its surfactant and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-((2,3-Bis(hexadecyloxy)propoxy)methoxy)-N,N,N-trimethylethanaminium bromide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This compound targets the phospholipid components of the cell membrane, causing increased permeability and loss of cellular integrity.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-((2,3-Bis(hexadecyloxy)propoxy)methoxy)-N,N,N-trimethylethanaminium bromide include other quaternary ammonium compounds such as benzalkonium chloride and cetyltrimethylammonium bromide. Compared to these compounds, this compound has unique properties due to its specific structure, which provides enhanced surfactant and antimicrobial activities. The long alkyl chains in its structure contribute to its effectiveness in disrupting cell membranes and its ability to form micelles in solution.
Propriétés
Formule moléculaire |
C41H86BrNO4 |
|---|---|
Poids moléculaire |
737.0 g/mol |
Nom IUPAC |
2-(2,3-dihexadecoxypropoxymethoxy)ethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C41H86NO4.BrH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-43-38-41(39-45-40-44-37-34-42(3,4)5)46-36-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h41H,6-40H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
CMEZOUQDXBFABS-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COCOCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


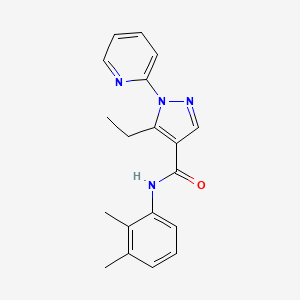
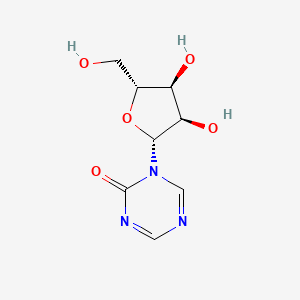
![(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B13361616.png)
![N-[4-(acetylamino)phenyl]-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13361623.png)
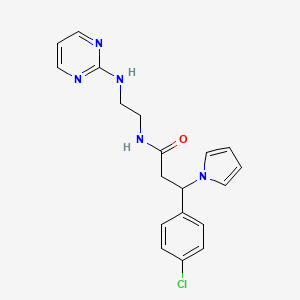
![6-amino-7-(4-chlorobenzenesulfonyl)-5-(4-ethoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13361633.png)
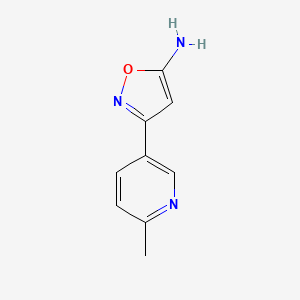

![ethyl 4-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13361660.png)
![2-[(6-bromonaphthalen-2-yl)oxy]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13361671.png)
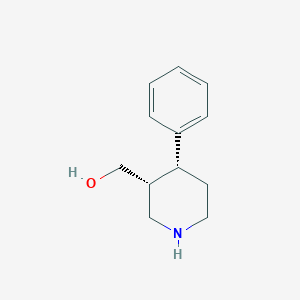
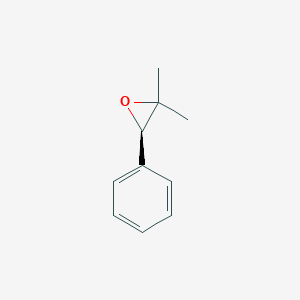
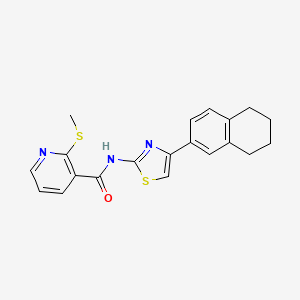
![3-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13361694.png)
